molecular formula C3H4N2O B13102482 1H-Imidazol-2(5H)-one

1H-Imidazol-2(5H)-one

Cat. No.: B13102482
M. Wt: 84.08 g/mol
InChI Key: QSTJOOUALACOSX-UHFFFAOYSA-N
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Description

1H-Imidazol-2(5H)-one is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted glycine derivatives with formamide under acidic conditions. Another method includes the reaction of 1,2-diamines with carbonyl compounds, which leads to the formation of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper iodide (CuI) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazol-2(5H)-one and its derivatives have shown promising biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For example, a series of synthesized compounds were evaluated against liver carcinoma cell lines (HEPG2-1). The structure-activity relationship (SAR) indicated that several derivatives exhibited moderate to high anticancer activity, with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent. The most active compounds demonstrated IC50 values ranging from 0.86 µM to 19.06 µM .

Compound No.RXIC50 (µM)
16cCO2EtCl0.86
21cCONHPhCl1.02
10gAcNO21.08
Doxorubicin0.72

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains. Its lipophilicity enhances membrane permeability, making it a candidate for further development as an antimicrobial agent.

Antihypertensive Effects

Research indicates that certain derivatives of this compound exhibit antihypertensive effects by interacting with imidazoline binding sites and adrenergic receptors. In studies involving spontaneously hypertensive rats, these compounds demonstrated significant reductions in mean arterial blood pressure (MAP), suggesting their potential as antihypertensive agents.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for modifications at various positions on the imidazole ring. The SAR studies are crucial for understanding how different substituents affect biological activity.

Synthesis Example

A common synthetic route involves the condensation of appropriate hydrazonoyl halides with imidazole derivatives to yield target compounds with desired biological properties .

Case Studies

Case Study 1: Anticancer Evaluation
In a study assessing the anticancer activity of various imidazole derivatives against HEPG2 liver carcinoma cells, several compounds were found to induce apoptosis and disrupt the cell cycle at G2/M phase. The most potent derivative exhibited an IC50 value < 5 μM across multiple cancer cell lines, showcasing its potential for targeted cancer therapy .

Case Study 2: Antihypertensive Evaluation
A controlled study involving spontaneously hypertensive rats demonstrated that specific derivatives of this compound could significantly lower MAP by approximately 30% compared to control groups. This highlights the compound's potential in cardiovascular therapies.

Mechanism of Action

The mechanism by which 1H-Imidazol-2(5H)-one exerts its effects involves its ability to interact with various molecular targets. The nitrogen atoms in the imidazole ring can form hydrogen bonds with biological molecules, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazol-2(5H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This structural feature also enhances its potential as a versatile building block in synthetic chemistry .

Biological Activity

1H-Imidazol-2(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing on various studies and case reports to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound can be synthesized through various methods, including cyclization reactions involving amino acids and carbonyl compounds. For example, one method involves the reaction of 4-(substituted phenyl)-1H-imidazol-2(5H)-one with amino acids in the presence of a catalyst, yielding derivatives with varying biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds derived from this compound showed efficacy against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Proteus vulgaris, with minimum inhibitory concentrations (MIC) reported in micrograms per milliliter (µg/mL) .
  • Anticancer Properties : Research indicates that imidazole derivatives can act as cytotoxic agents against cancer cell lines. One study reported an IC50 value of 2.13 µM for a complex derived from this compound against HeLa cells, suggesting potent anticancer activity without significant toxicity to normal cells .
  • Anti-inflammatory Effects : Imidazole derivatives have also been investigated for their anti-inflammatory properties. They inhibit specific enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antihypertensive Effects : A case study on a related imidazole derivative demonstrated its ability to reduce blood pressure in spontaneously hypertensive rats, indicating potential cardiovascular applications .
  • Cytotoxicity Against Cancer Cells : The efficacy of various imidazole derivatives was evaluated against different cancer cell lines, with several compounds showing promising results as potential chemotherapeutic agents .

Antimicrobial Activity of this compound Derivatives

Compound No.PathogenInhibition Zone (mm)MIC (µg/mL)
VIcP. vulgaris1550
VIdS. aureus2025
VIeE. coli1830
VIfS. typhi2220

Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Complex IHeLa2.13
Complex IIMCF-75.67
Complex IIIA5494.12

Properties

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

1,5-dihydroimidazol-2-one

InChI

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1H,2H2,(H,5,6)

InChI Key

QSTJOOUALACOSX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=O)N1

Origin of Product

United States

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